![molecular formula C20H19N3O3 B5584712 2-{2-[2-(3-methoxyphenyl)-1-azetidinyl]-2-oxoethyl}-1(2H)-phthalazinone](/img/structure/B5584712.png)
2-{2-[2-(3-methoxyphenyl)-1-azetidinyl]-2-oxoethyl}-1(2H)-phthalazinone
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Overview
Description
Synthesis Analysis
The synthesis of related phthalazinone derivatives often involves multi-component reactions, such as the one-pot, four-component condensation reaction involving phthalohydrazide, a (propargyloxy)benzaldehyde, an active methylene compound, and an azide in the presence of a catalyst like Cu(OAc)2/sodium L-ascorbate and an ionic liquid medium. These reactions yield compounds in good to excellent yields, demonstrating the efficiency of this synthetic approach for complex phthalazinone derivatives (Torkian, Dabiri, Salehi, & Bararjanian, 2011).
Molecular Structure Analysis
Spectroscopic methods, including NMR and IR, are pivotal in elucidating the structure of phthalazinone derivatives. For instance, the structure of polymers derived from phthalazine and bis(4-fluorophenyl)sulfone was elucidated using 1H and 13C NMR, supported by H-COSY, H-C HETCOR, HMQC, and HMBC techniques, providing detailed insights into the molecular structure of these compounds (Paventi, Chan, & Hay, 1996).
Chemical Reactions and Properties
Phthalazinone derivatives can undergo various chemical reactions, reflecting their chemical properties. For example, the reactivity of these compounds with cerium(IV) ammonium nitrate (CAN) leads to oxidative ring transformation, highlighting the complex chemistry these molecules can participate in (Bertha et al., 1993).
properties
IUPAC Name |
2-[2-[2-(3-methoxyphenyl)azetidin-1-yl]-2-oxoethyl]phthalazin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-26-16-7-4-6-14(11-16)18-9-10-22(18)19(24)13-23-20(25)17-8-3-2-5-15(17)12-21-23/h2-8,11-12,18H,9-10,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMGCACLCUHBHJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CCN2C(=O)CN3C(=O)C4=CC=CC=C4C=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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